molecular formula C14H21NO B3148711 4-[2-(2-Methoxy-phenyl)-ethyl]-piperidine CAS No. 654662-91-6

4-[2-(2-Methoxy-phenyl)-ethyl]-piperidine

Cat. No.: B3148711
CAS No.: 654662-91-6
M. Wt: 219.32 g/mol
InChI Key: UHNOFEFWGGDKHV-UHFFFAOYSA-N
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Description

4-[2-(2-Methoxy-phenyl)-ethyl]-piperidine is an organic compound with the molecular formula C14H21NO. This compound is characterized by a piperidine ring substituted with a 2-(2-methoxyphenyl)ethyl group. It is a specialty product often used in proteomics research and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Methoxy-phenyl)-ethyl]-piperidine can be achieved through several methods. One common approach involves the reaction of 2-(2-methoxyphenyl)ethylamine with piperidine under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Methoxy-phenyl)-ethyl]-piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of 4-[2-(2-Methoxy-phenyl)-ethyl]-piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2-Methoxy-phenyl)-ethyl]-piperidine is unique due to its specific combination of a piperidine ring and a 2-(2-methoxyphenyl)ethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

IUPAC Name

4-[2-(2-methoxyphenyl)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-16-14-5-3-2-4-13(14)7-6-12-8-10-15-11-9-12/h2-5,12,15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNOFEFWGGDKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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